molecular formula C16H19FN6O2 B2491602 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034277-50-2

1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Katalognummer B2491602
CAS-Nummer: 2034277-50-2
Molekulargewicht: 346.366
InChI-Schlüssel: KVVMFAAHCSTZRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex urea derivatives often involves the coupling of an isocyanate with an amine. For compounds similar to 1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea, methods may include the reaction of fluorophenyl and pyrrolidinyl-triazine precursors with appropriate urea-forming reagents. Studies have explored the synthesis of related compounds by modifying key functional groups to enhance biological activity and reduce toxicity (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of a fluorophenyl group can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing cell membrane permeability. The triazine ring, a common motif in medicinal chemistry, offers multiple sites for further functionalization and interaction with biological targets. Structural analyses, including X-ray crystallography and NMR spectroscopy, are essential for confirming the configuration of these complex molecules and understanding their conformational preferences (Sañudo et al., 2006).

Chemical Reactions and Properties

Compounds like this compound can participate in various chemical reactions, reflecting their reactive functional groups. The urea linkage is amenable to hydrolysis under acidic or basic conditions, while the fluorophenyl and methoxy-triazine portions can undergo electrophilic substitution reactions. These chemical properties are significant for modifying the compound for specific biological targets or improving its pharmacokinetic properties (Julio Caballero et al., 2011).

Physical Properties Analysis

The physical properties of a compound, including solubility, melting point, and stability, are vital for its development as a therapeutic agent. The structural elements of this compound suggest moderate solubility in organic solvents and potential stability issues under specific conditions, such as exposure to light or moisture. These aspects are crucial for formulation and storage considerations (P. Huang et al., 2021).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity, pKa, and partition coefficient (logP), provides insights into the compound's behavior in biological systems. The balance between hydrophobic and hydrophilic elements in the molecule affects its distribution within the body and its interaction with biological targets. Computational and experimental methods are employed to predict these properties and guide the optimization of the compound for increased efficacy and reduced off-target effects (Zecheng Chen et al., 2010).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds related to "1-(2-Fluorophenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea" have shown promising anticancer effects. For instance, alkylurea derivatives exhibited potent antiproliferative activities against several human cancer cell lines, with notable inhibitory activity against PI3Ks and mTOR, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Kinase Inhibition

The modification of similar molecules has led to the development of potent PI3 kinase inhibitors, as demonstrated by the stereoselective synthesis and evaluation of active metabolites. These compounds play a critical role in cancer therapy by targeting the PI3K signaling pathway, indicating their importance in the design of new therapeutic agents (Zecheng Chen et al., 2010).

Docking and QSAR Studies

Docking and quantitative structure-activity relationship (QSAR) studies of related compounds have provided insights into molecular features contributing to high inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various cancers. This research aids in the design of more effective kinase inhibitors by understanding the interactions and conformations favorable for inhibition (Julio Caballero et al., 2011).

Serotonin Receptor Agonists and Antagonists

Compounds with structural similarities have been explored for their potential as serotonin receptor agonists and antagonists, indicating their applicability in studying neurological disorders and potentially treating conditions like depression and anxiety. This includes the investigation of specific receptor subtypes such as 5-HT2C, contributing to our understanding of serotonergic neurotransmission (M. Millan et al., 1997).

Radioligands for PET Imaging

Research has also extended to the development of radioligands based on similar chemical structures for positron emission tomography (PET) imaging. These compounds facilitate the study of receptor dynamics in vivo, offering valuable tools for diagnosing and understanding the progression of neurological diseases (A. Plenevaux et al., 2000).

Eigenschaften

IUPAC Name

1-(2-fluorophenyl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c1-25-16-21-13(20-14(22-16)23-8-4-5-9-23)10-18-15(24)19-12-7-3-2-6-11(12)17/h2-3,6-7H,4-5,8-10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVMFAAHCSTZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.